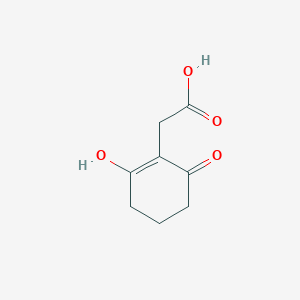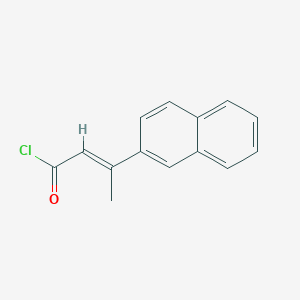![molecular formula C9H10O2 B14242070 Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane] CAS No. 344294-82-2](/img/structure/B14242070.png)
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[410]hepta-2,4-diene-7,2’-[1,3]dioxolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[410]hepta-2,4-diene core fused with a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] typically involves the reaction of cycloheptatriene with a suitable dioxolane derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce reduced derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane], known for its valence isomerization properties.
Bicyclo[4.1.0]hepta-2,4-diene: Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different core structures.
Uniqueness
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
344294-82-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,7'-bicyclo[4.1.0]hepta-2,4-diene] |
InChI |
InChI=1S/C9H10O2/c1-2-4-8-7(3-1)9(8)10-5-6-11-9/h1-4,7-8H,5-6H2 |
Clave InChI |
WGUIRZRLOCLOOE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C3C2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)




![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
